molecular formula C19H20BrClN2O4S B2551143 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide CAS No. 695218-19-0

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2551143
CAS No.: 695218-19-0
M. Wt: 487.79
InChI Key: RLWPYFQYLCRVOV-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide is a synthetic organic compound characterized by a benzenesulfonamide core substituted with chloro and methoxy groups at the 4-, 2-, and 5-positions. The sulfonamide nitrogen is linked to an ethyl chain terminating in a 5-bromo-2-methylindole moiety. This structure combines features of substituted indoles and sulfonamides, which are common in pharmaceuticals and bioactive molecules.

Properties

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O4S/c1-11-13(14-8-12(20)4-5-16(14)23-11)6-7-22-28(24,25)19-10-17(26-2)15(21)9-18(19)27-3/h4-5,8-10,22-23H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWPYFQYLCRVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide is a synthetic compound belonging to the indole derivatives class, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C19H20BrClN2O2SC_{19}H_{20}BrClN_2O_2S, with a molecular weight of approximately 426.80 g/mol. The structure features an indole ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Indole Ring Interactions : The indole moiety can engage with various receptors and enzymes, influencing signaling pathways involved in cell proliferation and apoptosis.
  • Sulfonamide Group : This group enhances the compound's binding affinity to target proteins, potentially increasing its effectiveness as a therapeutic agent.

Antimicrobial Properties

Research has indicated that indole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

Several studies have explored the anticancer properties of indole derivatives. The compound has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as:

  • Induction of apoptosis in tumor cells.
  • Inhibition of angiogenesis.

For instance, a case study involving human breast cancer cell lines revealed that this compound reduced cell viability significantly compared to control groups.

Antiviral Effects

Preliminary studies suggest that this compound may possess antiviral properties. It has been evaluated for efficacy against certain viruses, indicating potential as an antiviral agent. Further research is needed to elucidate the specific mechanisms involved.

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Effective against multiple bacterial strains; demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics.
Anticancer Studies Induced apoptosis in breast cancer cell lines; reduced tumor growth in xenograft models.
Antiviral Evaluation Showed inhibitory effects on viral replication in preliminary assays; specific viral targets remain to be identified.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several classes of psychoactive and therapeutic agents, particularly phenethylamine derivatives and sulfonamide-based molecules. Below is a detailed comparison with key analogs:

Comparison with 25C-NBOH (2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, HCl)

  • Core Structure : Both compounds feature a 4-chloro-2,5-dimethoxybenzene group.
  • Key Differences: Backbone: 25C-NBOH is a phenethylamine derivative with a hydroxyl-containing benzyl group, whereas the target compound replaces the amine linkage with a sulfonamide and incorporates an indole. Bioactivity: 25C-NBOH is a potent serotonin 5-HT2A receptor agonist with hallucinogenic properties, while the indole-sulfonamide hybrid in the target compound may modulate different receptor pathways (e.g., kinase inhibition) .

Comparison with 25B-NBF (4-bromo-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, HCl)

  • Halogenation : Both compounds contain halogen substituents (bromo in the target, bromo/fluoro in 25B-NBF).
  • Structural Divergence :
    • Linker : 25B-NBF uses a fluorobenzylamine group, whereas the target compound employs an indole-ethyl-sulfonamide chain.
    • Regulatory Status : 25B-NBF is classified as a controlled substance in many jurisdictions due to its psychoactivity, while the target compound’s indole-sulfonamide structure may exempt it from such regulations .

Comparison with N-(4-chloro-2,5-dimethoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxobutyramide

  • Benzene Substitution : Both share a 4-chloro-2,5-dimethoxyphenyl group.
  • Functional Groups : The azo and oxobutyramide groups in the comparator compound suggest applications in dyes or industrial chemistry, contrasting with the target compound’s sulfonamide-indole structure, which is more typical of medicinal chemistry .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity/Applications
Target Compound Benzenesulfonamide-indole 4-Cl, 2,5-OMe, 5-Br-2-Me-indole Hypothesized enzyme/receptor modulation
25C-NBOH Phenethylamine 4-Cl, 2,5-OMe, hydroxyl-benzyl 5-HT2A agonist (hallucinogenic)
25B-NBF Phenethylamine 4-Br, 2,5-OMe, 2-fluorobenzyl Psychoactive (controlled substance)
N-(4-Cl-2,5-OMe-phenyl)-azo-oxobutyramide Azo dye 4-Cl, 2,5-OMe, azo, oxobutyramide Industrial dyes, pigments

Research Findings and Implications

  • Structural Insights : The indole-sulfonamide hybrid in the target compound may enhance binding to hydrophobic enzyme pockets, a feature leveraged in kinase inhibitors (e.g., VEGFR inhibitors).
  • Synthetic Challenges : The bromo and methyl groups on the indole could influence metabolic stability compared to simpler halogenated phenethylamines .
  • Regulatory Landscape : Unlike NBOMe/NBF analogs, the target compound lacks documented control status, suggesting it may occupy a niche in preclinical research .

Preparation Methods

Indole Core Construction via Fischer Indole Synthesis

The 2-methylindole scaffold is synthesized via Fischer indole cyclization, a robust method for constructing substituted indoles. Cyclohexanone reacts with 4-bromophenylhydrazine under acidic conditions (e.g., HCl/EtOH) to yield 5-bromo-2-methylindole. The methyl group at C-2 is introduced using methyl-substituted ketones during cyclization.

Reaction conditions :

  • Hydrazine derivative : 4-Bromophenylhydrazine (1.2 equiv).
  • Ketone : 2-Methylcyclohexanone (1.0 equiv).
  • Acid catalyst : Concentrated HCl (10 mol%).
  • Temperature : Reflux in ethanol (12 h).
  • Yield : ~65–70%.

Ethylamine Linker Installation

The ethylamine group is introduced at C-3 via Mannich reaction or nucleophilic alkylation. Mannich reaction with formaldehyde and ethylamine hydrochloride in acetic acid provides superior regiocontrol:

$$
\text{5-Bromo-2-methylindole} + \text{HCHO} + \text{NH}2\text{CH}2\text{CH}_3 \xrightarrow{\text{AcOH}} \text{3-(2-Aminoethyl)-5-bromo-2-methylindole}
$$

Optimization notes :

  • Solvent : Acetic acid enhances electrophilicity at C-3.
  • Temperature : 50–60°C (8 h).
  • Yield : ~50–55% after column chromatography.

Preparation of 4-Chloro-2,5-dimethoxybenzenesulfonyl Chloride

Chlorosulfonation of 1,4-Dimethoxybenzene

Chlorosulfonic acid reacts with 1,4-dimethoxybenzene to introduce the sulfonyl chloride group. Subsequent chlorination at C-2 is achieved via electrophilic substitution:

$$
\text{1,4-Dimethoxybenzene} \xrightarrow{\text{ClSO}_3\text{H}} \text{2-Chloro-4,5-dimethoxybenzenesulfonyl chloride}
$$

Key parameters :

  • Chlorosulfonic acid : 3.0 equiv, 0°C to room temperature.
  • Reaction time : 4 h.
  • Yield : ~60% after precipitation in ice water.

Sulfonamide Bond Formation

The ethylamine-linked indole and sulfonyl chloride are coupled under Schotten-Baumann conditions:

$$
\text{3-(2-Aminoethyl)-5-bromo-2-methylindole} + \text{4-Chloro-2,5-dimethoxybenzenesulfonyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target compound}
$$

Optimization :

  • Base : 2.5 equiv NaOH to deprotonate the amine.
  • Solvent system : Biphasic water/diethyl ether to minimize hydrolysis.
  • Temperature : 0–5°C (2 h).
  • Yield : ~70–75% after recrystallization.

Analytical Characterization

Technique Key Observations
$$^1$$H NMR - Indole NH at δ 10.2 ppm (singlet).
- Aromatic protons between δ 6.8–7.5 ppm.
HRMS [M+H]$$^+$$ m/z calculated for C$${19}$$H$${20}$$BrClN$$2$$O$$4$$S: 523.9852.
HPLC Purity >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Sulfonamide Syntheses

Compound Sulfonylation Method Yield Reference
N-[2-(5-Bromo-2-methylindol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide Schotten-Baumann 75%
Benzisothiazole derivatives Microwave-assisted coupling 82%
Aryl sulfonamides with sp$$^3$$-rich cores Buchwald-Hartwig amination 68%

Challenges and Alternative Routes

  • Indole bromination : Direct bromination risks di-substitution; directed ortho-metalation (DoM) with LDA improves regioselectivity.
  • Sulfonyl chloride stability : Use of fresh chlorosulfonic acid and low temperatures prevents decomposition.
  • Alternative coupling methods : Solid-phase synthesis or urea-mediated coupling may enhance yields for scale-up.

Q & A

Q. Reference Techniques :

  • Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can reaction conditions be optimized to mitigate low yields in the sulfonylation step?

Methodological Answer:
Low yields often arise from steric hindrance at the indole C3 position or competing side reactions. Optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance sulfonyl chloride reactivity .
  • Catalysis : Introduce catalytic iodine or Lewis acids (e.g., ZnCl₂) to activate the sulfonamide intermediate .
  • Temperature Control : Maintain temperatures between 0–5°C during sulfonylation to suppress decomposition .

Validation : Characterize intermediates via 1H^1H-NMR (DMSO-d6, 400 MHz) to confirm regioselectivity .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm the staggered or eclipsed conformation of the sulfonamide group relative to the indole moiety (e.g., P6/mmm or P63/mmc space groups) .
  • Spectroscopy :
    • 1H^1H-/13C^{13}C-NMR: Identify characteristic peaks (e.g., indole NH at δ 10–12 ppm, sulfonamide SO₂ at δ 3.5–4.5 ppm) .
    • High-resolution MS: Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How should researchers address discrepancies between experimental and computational spectral data?

Methodological Answer:
Discrepancies in 1H^1H-NMR shifts or IR stretching frequencies may arise from solvent effects or conformational flexibility. Mitigation steps:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model solvent (DMSO) and tautomeric effects .
  • Dynamic NMR : Perform variable-temperature NMR to detect rotameric equilibria in the ethyl linker .

Case Study : highlights supplementary crystallographic data (IUCr archives) for validating bond angles and torsional strain .

Basic: What are the key stability considerations for handling this compound?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent sulfonamide hydrolysis or indole oxidation .
  • Light Sensitivity : Protect from UV exposure using amber glassware due to the bromo-indole moiety’s photoreactivity .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:
Focus on substituents influencing bioactivity:

  • Indole Bromine : Replace Br with electron-withdrawing groups (e.g., CN, NO₂) to modulate π-π stacking in target binding .
  • Methoxy Groups : Vary positions (2,5 vs. 3,4) on the benzene ring to assess steric vs. electronic effects on solubility .

Q. Experimental Design :

  • Synthesize analogs via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) and evaluate IC₅₀ against target enzymes .

Advanced: What strategies resolve crystallographic disorder in polymorphic forms?

Methodological Answer:
Disorder in the ethyl linker or sulfonamide group requires:

  • Low-Temperature Data Collection : Perform XRD at 100 K to minimize thermal motion .
  • TWINABS Refinement : Apply twin refinement for overlapping lattices (e.g., monoclinic vs. triclinic systems) .

Reference : ’s bis-indole sulfonamide structure resolved using SHELXL-97 with R-factor <0.05 .

Basic: How can researchers validate the compound’s purity for biological assays?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (1.0 mL/min, 254 nm) with ≥95% peak area threshold .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: What computational tools predict interaction modes with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model binding to bromodomains or kinases using PDB structures (e.g., 4LYI) .
  • MD Simulations (GROMACS) : Assess stability of sulfonamide-target hydrogen bonds over 100 ns trajectories .

Basic: What safety protocols are essential given the compound’s hazard profile?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure (risk phrases: R36/37/38) .
  • Waste Disposal : Neutralize sulfonamide waste with 10% NaOH before incineration .

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